4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound features a benzoxazepine-dione core with a 2-propyl substitution at position 2 and a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl group at position 3. The benzoxazepine-dione scaffold is a bicyclic system combining benzodiazepine-like structural motifs with diketone functionality, which may confer stability and receptor-binding versatility. The 2,3-dihydro-1,4-benzodioxin moiety is a fused oxygen-containing heterocycle known for enhancing pharmacokinetic properties such as metabolic resistance and lipophilicity .
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H21NO6/c1-2-5-19-22(26)23(21(25)15-6-3-4-7-17(15)29-19)13-16(24)14-8-9-18-20(12-14)28-11-10-27-18/h3-4,6-9,12,19H,2,5,10-11,13H2,1H3 |
InChI Key |
KEYPYVDUFVLOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Benzodioxin Motif : The 2,3-dihydro-1,4-benzodioxin group is a recurring pharmacophore. In the target compound and 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , this moiety enhances bioavailability and target engagement, likely through hydrophobic interactions and metabolic stability.
- Core Heterocycles :
- Benzoxazepine-dione: The fused benzodiazepine-like structure may favor CNS penetration due to moderate lipophilicity from the propyl group.
- Triazine-dione (e.g., [18F]FECUMI-101): Optimized for radiolabeling and receptor specificity, with a shorter half-life due to fluorine-18 decay .
- Quinazoline: Often associated with kinase inhibition, but activity depends on substituents .
Pharmacological and Functional Insights
- Anti-Inflammatory Potential: The target compound’s benzodioxin-oxoethyl group mirrors the bioactive 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed efficacy comparable to Ibuprofen in rat paw edema models . This suggests the target may share anti-inflammatory pathways, though its benzoxazepine-dione core could modulate distinct targets (e.g., prostaglandin synthases or COX enzymes).
- CNS Applications : Benzoxazepine derivatives are historically linked to GABAergic modulation (e.g., anxiolytics). The propyl chain may enhance blood-brain barrier penetration compared to bulkier analogs, while the dione rings could reduce off-target sedation .
Biological Activity
The compound 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoxazepine core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is with a molar mass of approximately 357.37 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
- Antioxidant Activity : The presence of the benzodioxin moiety may enhance its capacity to scavenge free radicals.
Anticancer Activity
Research indicates that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with the compound. This effect was observed in several cell types including macrophages and fibroblasts.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against certain bacterial strains. However, the activity was found to be limited compared to traditional antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | >64 µg/mL |
Case Studies
A notable study published in the Journal of Brazilian Chemical Society explored the synthesis and biological evaluation of various benzoxazepine derivatives. The study reported that compounds similar to 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine exhibited significant anti-cancer activity across multiple cell lines and highlighted their potential as therapeutic agents for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
